tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate
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Description
“tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate” is a chemical compound with the molecular formula C14H20BrNO3 . It has a molecular weight of 330.22 . This compound is used in the synthesis of various other compounds .
Synthesis Analysis
The synthesis of “tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate” involves palladium-catalyzed cross-coupling reactions . It is used in the synthesis of N-Boc-protected anilines .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20BrNO3/c1-10(16-13(17)19-14(2,3)4)9-18-12-7-5-11(15)6-8-12/h5-8,10H,9H2,1-4H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
The compound is involved in palladium-catalyzed cross-coupling reactions with various aryl halides . It is used in the synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis
The compound is white to slightly yellow in color . It has a molecular weight of 330.22 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
1. Crystal Structure Analysis
The compound has been studied for its properties in crystal structures. Baillargeon et al. (2017) explored isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, which include compounds with a similar general formula to tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate. These studies focused on hydrogen and halogen bonds involving carbonyl groups in the crystal structures of diacetylenes (Baillargeon et al., 2017).
2. Synthesis and Structural Characterization
Das et al. (2016) synthesized and characterized two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, which is structurally similar to tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate. The study involved analyzing the nature of interactions within the crystal packing through various techniques, highlighting the interplay of hydrogen bonds in the assembly of molecules (Das et al., 2016).
3. Synthetic Methods
A paper by Ortiz et al. (1999) discussed the synthesis of carbamates derived from carbonyl compounds, which is relevant to the methods used in producing tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate. The study provides insights into the synthetic pathways and the formation of functionalized carbamates (Ortiz et al., 1999).
4. Intermediate in Biologically Active Compounds
Research by Zhao et al. (2017) involved the synthesis of a tert-butyl carbamate derivative as an important intermediate in biologically active compounds such as omisertinib (AZD9291). This highlights the potential of tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate in pharmaceutical applications (Zhao et al., 2017).
5. Process Development for Synthesis
Li et al. (2012) described the process development and pilot-plant synthesis of a tert-butyl carbamate derivative. The study provides insights into the scalable synthesis and the chemical process involved, which can be applied to similar compounds like tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate (Li et al., 2012).
properties
IUPAC Name |
tert-butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-10(16-13(17)19-14(2,3)4)9-18-12-7-5-11(15)6-8-12/h5-8,10H,9H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHQWGAILKFWDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate |
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